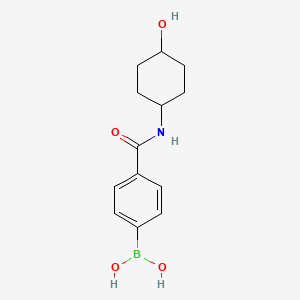

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c16-12-7-5-11(6-8-12)15-13(17)9-1-3-10(4-2-9)14(18)19/h1-4,11-12,16,18-19H,5-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXTWFABWWVVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CCC(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674314 | |

| Record name | {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-70-3 | |

| Record name | {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this unique molecule. This document synthesizes available data to offer field-proven insights into its characteristics and potential uses.

Introduction

This compound is a derivative of phenylboronic acid, a class of compounds that has garnered significant attention in medicinal chemistry and materials science. The core structure features a phenylboronic acid moiety linked to a trans-4-hydroxycyclohexyl group via an amide bond. This unique combination of a boronic acid, a carbamoyl linker, and a substituted cyclohexyl ring suggests a range of potential applications, particularly in the realm of targeted therapeutics and diagnostics.

The boronic acid functional group is a key feature, known for its ability to form reversible covalent bonds with diols. This property is central to the biological activity of many boronic acid-containing drugs, allowing them to interact with sugars, glycoproteins, and the active sites of certain enzymes. The trans-4-hydroxycyclohexylcarbamoyl substituent introduces elements of hydrophilicity and specific stereochemistry that can influence the molecule's solubility, stability, and binding affinity to biological targets.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structural components and data on related compounds.

| Property | Value/Information | Source/Basis |

| CAS Number | 957062-70-3 | [1] |

| Chemical Formula | C13H18BNO4 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | trans-4-Hydroxycyclohexyl 4-boronobenzamide; (4-(((1r,4r)-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid | [1] |

| Molecular Weight | 263.1 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Solubility | Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Water solubility may be limited but potentially enhanced by the hydroxyl and boronic acid groups. | Inferred from general properties of phenylboronic acids.[2] |

| Stability | Boronic acids can be susceptible to oxidation and dehydration. Storage in a cool, dry, and inert atmosphere is recommended. | General knowledge of boronic acid chemistry. |

Expert Insight: The presence of the hydroxyl group and the amide linkage is expected to increase the polarity of the molecule compared to unsubstituted phenylboronic acid, which should have a positive impact on its aqueous solubility, a crucial factor for biological applications.

Synthesis and Manufacturing

Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Protection of 4-Bromobenzoic Acid: 4-Bromobenzoic acid is first protected, for example, by converting it to its methyl ester using methanol and a catalytic amount of sulfuric acid under reflux. This prevents the carboxylic acid from interfering with the subsequent borylation step.

-

Miyaura Borylation: The protected 4-bromobenzoic acid derivative is then subjected to a Miyaura borylation reaction. This typically involves reacting the aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in an appropriate solvent like dioxane. This step introduces the boronic ester group.

-

Deprotection: The protecting group on the carboxylic acid is removed. For a methyl ester, this can be achieved by hydrolysis using a base like sodium hydroxide, followed by acidification.

-

Amide Coupling: The resulting 4-boronobenzoic acid is then coupled with trans-4-aminocyclohexanol. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) can be used to facilitate the formation of the amide bond.

-

Purification: The final product is purified using techniques like column chromatography or recrystallization to yield pure this compound.

Causality in Experimental Choices: The choice of a protection strategy for the carboxylic acid is crucial to prevent side reactions. The Miyaura borylation is a well-established and high-yielding method for introducing boronic acid functionalities onto aromatic rings. The selection of coupling reagents for the final amide bond formation is critical for achieving a high yield and purity of the final product.

Biological Properties and Potential Applications

The biological properties of this compound are largely predicted by the behavior of the phenylboronic acid moiety. This functional group is known to interact with various biological targets, suggesting several potential therapeutic applications for this molecule.

Mechanism of Action: Targeting Diol-Containing Molecules

The primary mechanism of action for many phenylboronic acids in a biological context is their ability to form reversible covalent bonds with 1,2- or 1,3-diols. This allows them to target a variety of biomolecules, including:

-

Sialic Acids on Cancer Cells: Many cancer cells overexpress sialic acids on their surface glycoproteins. Phenylboronic acids can selectively bind to these sialic acids, making them promising candidates for targeted cancer therapy and diagnosis.[3]

-

Enzyme Active Sites: Certain enzymes, particularly serine proteases, have diol-containing residues in their active sites. Boronic acids can act as inhibitors of these enzymes.[4]

Potential as an Enzyme Inhibitor

Given the established role of boronic acids as enzyme inhibitors, this compound could potentially inhibit enzymes such as:

-

Proteasomes: Bortezomib, a dipeptidyl boronic acid, is a successful proteasome inhibitor used in cancer therapy.

-

Serine Proteases: Many serine proteases are involved in disease pathways, and boronic acid-based inhibitors have been developed against them.

-

Histone Deacetylases (HDACs): Some boronic acid derivatives have shown inhibitory activity against HDACs, which are important targets in cancer treatment.[4]

Expert Insight: The trans-4-hydroxycyclohexylcarbamoyl portion of the molecule could play a significant role in directing the molecule to specific enzyme active sites, potentially leading to enhanced selectivity and potency compared to simpler phenylboronic acid derivatives.

Applications in Drug Delivery

The phenylboronic acid moiety can also be exploited in drug delivery systems. Its ability to bind to diols is pH-sensitive, which can be used to create drug carriers that release their payload in the acidic microenvironment of tumors.

Conclusion

This compound is a molecule with significant potential in the fields of drug discovery and materials science. While specific experimental data is limited, its structural features suggest a range of interesting physicochemical and biological properties. The presence of the phenylboronic acid group makes it a candidate for development as a targeted therapeutic, particularly as an enzyme inhibitor in oncology. The trans-4-hydroxycyclohexylcarbamoyl substituent provides a handle for modulating its solubility, stability, and binding characteristics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

An In-Depth Technical Guide to the Synthesis of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Introduction: The Significance of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as privileged structures in medicinal chemistry, transitioning from versatile synthetic intermediates to key pharmacophores in their own right.[1][2] Their unique ability to form reversible covalent bonds with diols, coupled with their generally low toxicity, has made them attractive for targeting enzymes and proteins that are otherwise difficult to inhibit.[3] The target molecule of this guide, 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, is a bifunctional molecule of significant interest. It incorporates the phenylboronic acid moiety, crucial for interactions with biological targets, and a trans-4-hydroxycyclohexylamide group. The specific trans stereochemistry of the cyclohexyl ring is not arbitrary; it imparts a rigid, well-defined three-dimensional geometry that is often critical for optimal binding to a target protein's active site, thereby enhancing potency and selectivity.[4][5] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: Amide Bond Formation

The synthesis of this compound is achieved through the formation of an amide bond between 4-carboxyphenylboronic acid and trans-4-aminocyclohexanol. While the formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable, it is kinetically slow, necessitating the activation of the carboxylic acid.[6] Several modern coupling reagents have been developed to facilitate this transformation efficiently and under mild conditions. This guide will focus on a widely used and reliable method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).

The Rationale Behind Reagent Selection

-

4-Carboxyphenylboronic Acid: This starting material provides the core phenylboronic acid structure. It is a commercially available, crystalline solid that is relatively stable, though care should be taken to avoid prolonged exposure to heat and moisture.[7][8]

-

trans-4-Aminocyclohexanol: This reagent introduces the hydroxycyclohexylamide portion of the target molecule. The trans isomer is specifically chosen to provide a defined stereochemical and conformational profile to the final molecule, which is often a critical determinant of biological activity in drug design.[9][10]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC is highly effective for activating carboxylic acids. A key advantage of using EDC is that the urea byproduct formed during the reaction is also water-soluble, simplifying its removal during the aqueous workup.[9]

-

HOBt (1-Hydroxybenzotriazole): HOBt is an essential additive in carbodiimide-mediated couplings. It reacts with the highly reactive O-acylisourea intermediate to form an activated HOBt-ester. This intermediate is more stable, less prone to side reactions, and, crucially, minimizes the risk of racemization if chiral centers are present.[6][9]

-

Solvent (Anhydrous DMF): Dimethylformamide is an excellent polar aprotic solvent for this reaction, as it can dissolve the starting materials and reagents, facilitating a homogeneous reaction mixture. It is crucial to use an anhydrous grade of DMF to prevent the hydrolysis of the activated intermediates.

Reaction Mechanism: EDC/HOBt-Mediated Amide Coupling

The mechanism of the EDC/HOBt-mediated amide coupling proceeds through several key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid (4-carboxyphenylboronic acid) attacks the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.

-

Formation of the HOBt-Ester: The nucleophilic HOBt rapidly intercepts the O-acylisourea intermediate to form a more stable HOBt-active ester. This step is critical for preventing side reactions and potential racemization.

-

Nucleophilic Attack by the Amine: The amine (trans-4-aminocyclohexanol) then attacks the carbonyl carbon of the HOBt-ester.

-

Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product and regenerates HOBt.

Below is a Graphviz diagram illustrating this reaction pathway.

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocol

This protocol is a self-validating system designed for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents | Amount |

| 4-Carboxyphenylboronic acid | 14047-29-1 | 165.94 g/mol | 10.0 | 1.0 | 1.66 g |

| trans-4-Aminocyclohexanol | 27489-62-9 | 115.18 g/mol | 11.0 | 1.1 | 1.27 g |

| EDC·HCl | 25952-53-8 | 191.70 g/mol | 12.0 | 1.2 | 2.30 g |

| HOBt (anhydrous) | 2592-95-2 | 135.13 g/mol | 12.0 | 1.2 | 1.62 g |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | - | - | - | 50 mL |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 25.0 | 2.5 | 4.3 mL |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol, 1.0 equiv.), trans-4-aminocyclohexanol (1.27 g, 11.0 mmol, 1.1 equiv.), and HOBt (1.62 g, 12.0 mmol, 1.2 equiv.).

-

Dissolution: Add 50 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Addition of EDC: Once the solution has reached 0 °C, add EDC·HCl (2.30 g, 12.0 mmol, 1.2 equiv.) portion-wise over 5 minutes. A slight exotherm may be observed.

-

Addition of Base: Slowly add diisopropylethylamine (DIPEA) (4.3 mL, 25.0 mmol, 2.5 equiv.) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition of DIPEA is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-carboxyphenylboronic acid) is consumed.

Workup and Purification

-

Quenching: Upon completion, pour the reaction mixture into 200 mL of cold water with stirring.

-

Precipitation and Filtration: A white precipitate should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove any residual DMF and other organic-soluble impurities.

-

Drying: Dry the crude product under high vacuum to a constant weight.

-

Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or acetonitrile/water mixture. Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the purified crystals by vacuum filtration and dry under high vacuum.

The workflow for the synthesis and purification is depicted in the following diagram:

Caption: Experimental workflow for the synthesis and purification.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data

-

Appearance: A white to off-white solid.

-

Molecular Formula: C₁₃H₁₈BNO₄

-

Molecular Weight: 263.10 g/mol

-

Melting Point: Expected to be above 200 °C (decomposes).

-

Solubility: Soluble in methanol, DMSO, and hot ethanol; sparingly soluble in water.

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for both the aromatic and the cyclohexyl protons.

-

Aromatic Protons: Two doublets in the range of δ 7.8-8.0 ppm, corresponding to the protons on the phenyl ring.

-

Amide Proton (NH): A broad singlet or doublet around δ 8.2-8.5 ppm.

-

Cyclohexyl Protons (CH-N and CH-OH): Two broad multiplets around δ 3.6-3.8 ppm and δ 3.4-3.6 ppm.

-

Cyclohexyl Protons (CH₂): A series of multiplets between δ 1.2-2.0 ppm.

-

Hydroxyl Proton (OH): A broad singlet that may be exchangeable with D₂O.

-

Boronic Acid Protons (B(OH)₂): A broad singlet, often around δ 8.0-8.3 ppm, which is also exchangeable with D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal around δ 166-168 ppm.

-

Aromatic Carbons: Signals in the range of δ 127-138 ppm. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved.

-

Cyclohexyl Carbons: Signals for the CH-N and CH-OH carbons around δ 48-70 ppm, and signals for the other CH₂ carbons of the ring between δ 30-35 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: m/z 264.1

-

Expected [M-H]⁻: m/z 262.1

-

Safety and Handling

-

4-Carboxyphenylboronic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

-

trans-4-Aminocyclohexanol: Causes severe skin burns and eye damage.[1]

-

EDC·HCl: Causes skin irritation and serious eye damage. May cause respiratory irritation.[2][13]

-

HOBt: Flammable solid. Risk of explosion if heated under confinement or by shock, friction, or fire.

-

HATU: Flammable solid. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

DMF: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

Always consult the Safety Data Sheet (SDS) for each reagent before use. [1][2][11][12][13] Handle all chemicals in a fume hood and wear appropriate PPE.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Direct amide synthesis via Ni-mediated aminocarbonylation of arylboronic acids with CO and nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Benzamide, N-(benzoyloxy)-N-cyclohexyl- | C20H21NO3 | CID 12112654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. 957062-70-3|(4-((trans-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 12. rsc.org [rsc.org]

- 13. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

Chemical structure of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid.

An In-Depth Technical Guide to 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis. Furthermore, it outlines key analytical techniques for its characterization, discusses its potential applications grounded in the unique properties of the phenylboronic acid motif, and provides essential safety and handling information. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile compound.

Introduction and Scientific Context

Phenylboronic acids (PBAs) and their derivatives have emerged as a privileged structural motif in modern chemistry.[1] Their utility is rooted in their unique ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors, drug delivery systems, and as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The compound this compound integrates this versatile boronic acid functionality with a trans-cyclohexanol amide moiety. This specific combination of a rigid phenylboronic acid group and a stereochemically defined cyclohexanol ring suggests potential for highly specific molecular recognition and binding events, particularly with biological macromolecules.

The presence of the boronic acid group on the phenyl ring at the para position provides a site for derivatization or interaction, for instance, with the sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4] The trans-4-hydroxycyclohexylcarbamoyl tail introduces chirality and hydrogen bonding capabilities, which can enhance binding affinity and selectivity to biological targets. This guide aims to provide the foundational knowledge required for the effective synthesis, characterization, and application of this promising molecule.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is well-defined.[5]

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (4-(((1r,4r)-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid[6] |

| Synonyms | trans-4-Hydroxycyclohexyl 4-boronobenzamide; 4-{[(4-hydroxycyclohexyl)amino]carbonyl}phenylboronic acid[6][7] |

| CAS Number | 957062-70-3[5] |

| Molecular Formula | C13H18BNO4[5] |

| Molecular Weight | 263.1 g/mol [8] |

| Appearance | Solid (predicted) |

| Storage | Inert atmosphere, room temperature[9] |

The structure features a planar phenyl ring substituted with a boronic acid group [-B(OH)2] and a carbamoyl group [-C(=O)NH-]. The carbamoyl group links the phenyl ring to a cyclohexane ring, which has a hydroxyl group in a trans configuration relative to the amide linkage. This trans geometry is crucial as it imparts a specific three-dimensional shape to the molecule, influencing its packing in the solid state and its binding to target molecules.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pschemicals.com [pschemicals.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. (4-((trans-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid | 957062-70-3 [sigmaaldrich.com]

- 9. 957062-70-3|(4-((trans-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, a specialized arylboronic acid with significant potential in biomedical research and drug development. This document delves into the compound's fundamental properties, a validated synthesis protocol, its mechanistic role as a potential enzyme inhibitor, and its applications as a versatile building block in synthetic chemistry. The content is structured to provide both foundational knowledge and actionable insights for researchers in the field.

Introduction: The Emerging Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives have garnered substantial attention in medicinal chemistry and materials science. Their unique ability to form reversible covalent bonds with diols makes them invaluable for targeting glycoproteins, which are often overexpressed on the surface of cancer cells.[1] This interaction provides a basis for developing targeted drug delivery systems and diagnostic agents. Furthermore, the boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for constructing complex organic molecules.

This compound (CAS No. 957062-70-3) is a derivative that combines the reactive boronic acid group with a hydrophilic trans-hydroxycyclohexylcarbamoyl side chain. This substitution is anticipated to modulate the compound's physicochemical properties, such as solubility and biocompatibility, making it an intriguing candidate for various biomedical applications. This guide will explore the synthesis, properties, and potential applications of this specific molecule, providing a technical resource for its utilization in research and development.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its effective application. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 957062-70-3 | [2] |

| Molecular Formula | C₁₃H₁₈BNO₄ | [2] |

| Molecular Weight | 263.1 g/mol | [3] |

| IUPAC Name | (4-(((1r,4r)-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid | [2] |

| Synonyms | trans-4-Hydroxycyclohexyl 4-boronobenzamide | [2] |

| Physical Form | Solid | [4] |

| Purity | Typically >97% | [5] |

| Storage | Inert atmosphere, room temperature | [4] |

Note: Experimental data for properties such as melting point, solubility, and pKa for this specific compound are not widely available in the public domain and would require experimental determination.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound involves a multi-step process. The following protocol is a representative synthetic route, amalgamating established methods for amide bond formation and boronic acid synthesis.

Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the amide bond and the introduction of the boronic acid functionality.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-(Methoxycarbonyl)phenylboronic acid or 4-Carboxyphenylboronic acid

-

trans-4-Aminocyclohexanol

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of trans-4-aminocyclohexanol (1.1 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Characterization Data

The structural integrity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: Expected signals would include aromatic protons, the cyclohexyl ring protons, and the amide and hydroxyl protons. The trans configuration of the cyclohexyl ring can be confirmed by the coupling constants of the protons at the 1 and 4 positions.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), a C=O stretch of the amide (around 1640 cm⁻¹), and B-O stretches (around 1350 cm⁻¹).[6][7]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

Mechanistic Insights and Biological Relevance

Boronic acids, most notably the proteasome inhibitor bortezomib, have made a significant impact in cancer therapy. The boron atom in boronic acids is electrophilic and can form a stable, yet reversible, tetrahedral intermediate with the catalytic threonine residue in the active site of the proteasome.

Proteasome Inhibition and the NF-κB Pathway

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, including IκB, the inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, boronic acid-containing compounds can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. This has profound effects on cell survival, proliferation, and inflammation.

Caption: Proposed mechanism of action via inhibition of the NF-κB pathway.

The Role of the trans-4-Hydroxycyclohexylcarbamoyl Moiety

The specific side chain of this compound likely influences its biological activity. The hydroxyl group and the amide linkage can participate in hydrogen bonding, potentially enhancing the binding affinity and selectivity for its biological target. The cyclohexyl group provides a rigid scaffold that can influence the orientation of the molecule within a binding pocket.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of research.

As a Building Block in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. This compound can be used to introduce the functionalized phenyl ring into more complex molecules, such as potential drug candidates or functional materials.

General Suzuki-Miyaura Workflow:

-

Reactants: Aryl halide (or triflate), this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere.

-

Work-up and Purification: Standard aqueous work-up followed by purification, usually by column chromatography.

In the Development of Targeted Therapies

The ability of the boronic acid moiety to interact with diols on cell surface glycoproteins, such as sialic acids which are often overexpressed in cancer cells, makes this compound a candidate for the development of targeted drug delivery systems.[8] The hydrophilic side chain may also improve the pharmacokinetic properties of such systems.

In Proteomics Research

Given its potential as a proteasome inhibitor, this compound could be used as a tool in proteomics research to study the ubiquitin-proteasome system and its role in various cellular processes.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and drug development. Its unique combination of a reactive boronic acid and a hydrophilic side chain makes it a versatile building block for synthesis and a potential candidate for targeted therapies. Further research is warranted to fully elucidate its biological activity, pharmacokinetic profile, and therapeutic potential. This guide provides a foundational resource to stimulate and support such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. aaronchem.com [aaronchem.com]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (1aR,4E,6R,6aR,9aS,10aR)-6-(Acetyloxy)-1a,3,6,6a,7,9a,10,10a-octahydro-4,10a-dimethyl-7-methyleneoxireno(8,9)cyclodeca(1,2-b)furan-8(2H)-one | C17H22O5 | CID 5281496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. gelest.com [gelest.com]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylboronic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of phenylboronic acid (PBA) derivatives, from their fundamental chemical principles to their cutting-edge applications in diagnostics and therapeutics. As a senior application scientist, my goal is to not only present established protocols but to also offer insights into the rationale behind experimental choices, empowering researchers to innovate and troubleshoot effectively.

The Chemistry of Phenylboronic Acids: A Foundation for Innovation

Phenylboronic acid is an organoboron compound featuring a phenyl ring bonded to a boronic acid moiety (-B(OH)₂).[1] The key to its utility lies in the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with cis-diols, which are abundant in biological molecules like sugars.[2] This interaction is the cornerstone of many of its applications.

The boron atom in phenylboronic acid is sp²-hybridized with an empty p-orbital, making it a mild Lewis acid.[3] In aqueous solution, it exists in equilibrium between an uncharged trigonal planar form and a negatively charged tetrahedral boronate form.[4] The formation of a stable cyclic ester with a cis-diol shifts this equilibrium towards the tetrahedral form.[4] This reversible interaction is highly sensitive to pH and the concentration of the diol, a characteristic that is ingeniously exploited in various applications.[4]

Synthesis of Phenylboronic Acid Derivatives: Tailoring the Molecule for the Task

The ability to functionalize the phenyl ring allows for the synthesis of a vast library of PBA derivatives with tailored properties, such as altered pKa, improved solubility, or the introduction of reactive handles for bioconjugation. Several synthetic strategies are commonly employed:

Grignard Reaction with Trialkyl Borates

One of the most traditional and versatile methods involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[1]

Conceptual Workflow:

Caption: Grignard-based synthesis of PBA derivatives.

This method is advantageous for its broad substrate scope, allowing for the introduction of various substituents on the phenyl ring. The choice of the Grignard reagent is dictated by the desired functionality on the final PBA derivative.

Suzuki-Miyaura Cross-Coupling

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of complex PBA derivatives.[5] This palladium-catalyzed reaction couples an aryl halide or triflate with an organoboron compound.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [5]

-

Reaction Setup: In a microwave-safe vessel, combine phenylboronic acid (1.5 mmol), the desired aryl halide (e.g., 4-iodoanisole, 1.0 mmol), Pd/C (10 wt.%, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol).[5]

-

Solvent Addition: Add 8 mL of dimethylformamide (DMF).[5]

-

Microwave Irradiation: Reflux the mixture under air in an adapted domestic microwave oven for a specified time (e.g., 30-90 minutes).[5]

-

Workup: After cooling, the reaction mixture is typically subjected to extraction and purification by chromatography to isolate the desired biphenyl product.

The choice of catalyst, base, and solvent is critical for optimizing the reaction yield and minimizing side products. Microwave assistance can significantly reduce reaction times.

Synthesis of a Key Monomer: 3-Acrylamidophenylboronic Acid (AAPBA)

AAPBA is a crucial monomer for the synthesis of "smart" polymers used in glucose sensing and drug delivery.[6]

Step-by-Step Synthesis Protocol [7]

-

Dissolution and pH Adjustment: Dissolve acrylic acid (6 mmol) in 4 mL of deionized water and adjust the pH to 4.8 with NaOH solution. Cool the solution to 4°C.[7]

-

Second Solution: In a separate flask, dissolve 3-aminophenylboronic acid hemisulfate (APBA) (6 mmol) in 20 mL of deionized water, adjust the pH to 4.8 with NaOH, and cool to 4°C under a nitrogen atmosphere.[7]

-

Coupling Reaction: To the APBA solution, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (6 mmol), followed by the dropwise addition of the cooled acrylic acid solution. Maintain the reaction at 4°C for 1 hour.[7]

-

Room Temperature Reaction: Remove the ice bath and continue stirring at room temperature for 12 hours.[7]

-

Extraction: Filter the reaction mixture and extract the filtrate with ether (4 x 20 mL).[7]

-

Purification: Remove the ether by vacuum drying to obtain a white solid. Recrystallize the solid from water at low temperature, filter, and dry under vacuum to yield the final white crystalline product.[7]

The use of EDCI as a coupling agent facilitates the amide bond formation under mild conditions. Careful control of pH and temperature is crucial for maximizing the yield and purity of the product.

Applications in Biomedical Research and Drug Development

The unique properties of PBA derivatives have led to their widespread investigation in various biomedical applications.

Glucose Sensing: A Paradigm of Molecular Recognition

The reversible binding of PBA derivatives to glucose has been extensively exploited for the development of continuous glucose monitoring systems.[1][8]

Mechanism of Action:

At physiological pH, the uncharged trigonal form of PBA is in equilibrium with the charged tetrahedral boronate. When glucose is present, it preferentially binds to the tetrahedral form, shifting the equilibrium and increasing the overall negative charge of the system.[4] This change in charge can be transduced into a measurable signal.

Caption: Glucose-responsive equilibrium of PBA.

Experimental Workflow: Hydrogel-Based Optical Glucose Sensor [1]

-

Hydrogel Fabrication: A hydrogel is prepared by copolymerizing a monomer functionalized with a PBA derivative (e.g., AAPBA) with a hydrophilic monomer.[1]

-

Sensor Assembly: The hydrogel can be incorporated into various sensor formats, such as a holographic sensor or an optical diffuser.[1][9]

-

Glucose Measurement: The hydrogel is exposed to the sample (e.g., blood plasma). The binding of glucose causes the hydrogel to swell due to the increased hydrophilicity and Donnan osmotic pressure.[1][10]

-

Signal Readout: The swelling of the hydrogel is detected as a change in an optical property, such as the diffraction wavelength of a hologram or the light scattering from a diffuser.[1][9] This change is proportional to the glucose concentration.

Performance of PBA-Based Glucose Sensors:

| Sensor Type | Detection Range | Response Time | Key Advantages |

| Hydrogel Optical Sensor | 0-100 mM | ~90 min for equilibration | Non-enzymatic, stable, can be integrated into wearable devices.[1][10] |

| Graphene Foam Chemical Sensor | Wide range, including low concentrations | Fast | Robust, not affected by temperature or pH changes.[8] |

| Holographic Sensor | Physiological range | Real-time tracking | Physically and chemically robust, potentially calibration-free.[9] |

Drug Delivery: Smart Systems for Targeted Release

PBA-functionalized nanomaterials are being developed as "smart" drug delivery systems that can release their therapeutic payload in response to specific biological triggers, such as the acidic tumor microenvironment or high glucose levels in diabetic patients.[2][11]

Mechanism of pH-Responsive Drug Release:

In a pH-responsive system, a drug can be conjugated to a PBA-containing nanoparticle via a boronate ester bond.[2] At physiological pH (around 7.4), this bond is stable. However, in the more acidic environment of a tumor (pH ~5.5-6.5), the boronate ester bond is cleaved, leading to the release of the drug specifically at the tumor site.[2]

Caption: pH-triggered drug release from a PBA-based nanoparticle.

Experimental Workflow: Evaluation of PBA-Based Drug Delivery Nanoparticles [12]

-

Nanoparticle Synthesis: Synthesize PBA-functionalized polymers and self-assemble them into nanoparticles, encapsulating the therapeutic agent.[12]

-

Characterization: Characterize the nanoparticles for size, morphology, drug loading efficiency, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[12]

-

In Vitro Drug Release: Perform drug release studies at different pH values (e.g., 7.4 and 5.5) to simulate physiological and tumor environments.[2]

-

Cellular Uptake and Cytotoxicity: Evaluate the uptake of the nanoparticles by cancer cells and normal cells using fluorescence microscopy or flow cytometry. Assess the cytotoxicity of the drug-loaded nanoparticles using assays like the MTT assay.[12]

-

In Vivo Studies: In animal models, investigate the pharmacokinetics, biodistribution, and anti-tumor efficacy of the nanoparticle formulation.[2]

Quantitative Data for a pH-Responsive PBA Nanoparticle System: [2]

| Parameter | Value |

| Encapsulation Efficiency | Up to 96.1% |

| Drug Loading | Up to 2.0% |

| Drug Release at pH 7.4 (96h) | ~20% |

| Drug Release at pH 5.5 (96h) | >60% |

Enzyme Inhibition: A Strategy for Combating Drug Resistance

Boronic acids, including PBA derivatives, are known to act as potent inhibitors of serine proteases, a class of enzymes involved in various pathological processes.[11] A significant area of research is their use as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[11]

Mechanism of Inhibition:

PBA derivatives act as transition-state analogs, forming a reversible covalent adduct with the catalytic serine residue in the active site of the β-lactamase.[11] This prevents the enzyme from hydrolyzing β-lactam antibiotics, thus restoring their efficacy.

Conclusion and Future Perspectives

Phenylboronic acid derivatives represent a versatile and powerful platform for the development of advanced materials for biomedical applications. Their unique chemistry, particularly the reversible interaction with diols, provides a foundation for creating stimuli-responsive systems for diagnostics and therapeutics. The ongoing research in this field is focused on designing new PBA derivatives with enhanced specificity and stability, as well as developing more sophisticated delivery systems and sensors with improved performance and clinical translatability. As our understanding of the intricate interplay between these synthetic molecules and biological systems deepens, we can expect to see even more innovative and impactful applications of phenylboronic acid chemistry in the years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation | MDPI [mdpi.com]

- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 4. mdpi.com [mdpi.com]

- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 6. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]

- 9. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Abstract: This technical guide provides a comprehensive scientific overview of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (CAS 957062-70-3), a bifunctional organic compound with potential applications in medicinal chemistry and materials science. We present a detailed, field-proven protocol for its synthesis via amide coupling, explain the rationale behind key experimental choices, and offer an in-depth predictive analysis of its mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data. This document is intended for researchers, chemists, and drug development professionals requiring a robust understanding of this molecule's synthesis and structural verification.

Introduction

This compound is a molecule of significant interest, merging the versatile reactivity of a phenylboronic acid with the structural rigidity and hydrogen-bonding capabilities of a trans-substituted cyclohexanol moiety. Phenylboronic acids are foundational building blocks in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is instrumental in forming carbon-carbon bonds.[1] The amide linkage introduces a stable, planar group, while the trans-cyclohexanol provides a specific three-dimensional conformation and sites for further functionalization or interaction. Compounds featuring carbamoylphenylboronic acid motifs are explored in various research areas, including the development of enzyme inhibitors and advanced sensors.[2]

Accurate synthesis and unambiguous structural confirmation are paramount for any downstream application. This guide provides the necessary protocols and interpretive knowledge to achieve this, focusing on the key spectroscopic signatures that validate the final product's identity, purity, and stereochemistry.

PART 1: Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of the target molecule involves the formation of an amide bond between 4-Carboxyphenylboronic acid and trans-4-Aminocyclohexanol. This approach is reliable and leverages readily available starting materials.

Reaction Scheme

Caption: Synthetic workflow for the target compound.

Expertise-Driven Protocol

This protocol is designed for high yield and purity, incorporating reagents that minimize side reactions and simplify purification.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid:

-

In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Carboxyphenylboronic acid (1.0 eq), and Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Stir the solution at room temperature for 10 minutes.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the mixture.

-

Allow the activation to proceed for 30-60 minutes at room temperature. The solution should remain clear.

-

-

Amide Coupling:

-

In a separate flask, dissolve trans-4-Aminocyclohexanol (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Let the reaction stir at room temperature overnight (12-18 hours).

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of DMF). This will precipitate the crude product.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like diethyl ether to remove residual organic impurities.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the final product as a white or off-white solid.

-

Causality Behind Experimental Choices

-

Why EDC/HOBt? This is a classic peptide coupling system. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange into a stable N-acylisourea, halting the reaction. HOBt acts as an additive that traps the active intermediate by forming an HOBt-ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond.[3]

-

Why an Inert Atmosphere? While not strictly necessary for all amide couplings, boronic acids can be sensitive to oxidative degradation under certain conditions. Using an inert atmosphere is a best practice to ensure the integrity of the boronic acid moiety throughout the reaction.

-

Why DMF? DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents, ensuring a homogeneous reaction mixture, which is critical for efficient coupling.

-

Why Precipitation in Water? The product has significantly lower solubility in water compared to the DMF solvent, the urea byproduct from EDC, and any unreacted starting materials. This step provides a simple and effective initial purification.

PART 2: Spectroscopic Data and Interpretation

While publicly available experimental spectra for this specific molecule are scarce, a detailed and accurate prediction of its spectroscopic profile can be derived from the analysis of its constituent parts and established principles of MS and NMR.

Molecular Structure and Key Moieties

Caption: Key structural components of the target molecule.

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and elemental composition.

-

Protocol: Analysis is typically performed using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap. The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

-

Expected Data: The chemical formula is C₁₃H₁₈BNO₄.[4] The predicted monoisotopic mass is 263.13287 Da.[5]

| Ion Adduct | Calculated m/z | Interpretation |

| [M+H]⁺ | 264.1402 | Positive ion mode; protonated molecule. |

| [M+Na]⁺ | 286.1221 | Positive ion mode; sodium adduct, common in ESI. |

| [M-H]⁻ | 262.1256 | Negative ion mode; deprotonated molecule. |

| [M+HCOO]⁻ | 308.1311 | Negative ion mode; formate adduct, often seen with formic acid modifier. |

Expected Fragmentation: In tandem MS (MS/MS), key fragments would arise from the cleavage of the amide bond, loss of water from the cyclohexanol ring, and loss of the boronic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise structure, connectivity, and stereochemistry of the molecule. DMSO-d₆ is the recommended solvent as its high polarity dissolves the sample well, and it allows for the observation of exchangeable protons (OH, NH, B(OH)₂).

¹H NMR Spectroscopy

The ¹H NMR spectrum can be divided into three key regions: the aromatic phenyl protons, the aliphatic cyclohexyl protons, and the exchangeable protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~8.2 - 8.5 | d or t | 1H | N -H | Chemical shift is concentration-dependent. Appears as a broad singlet or a triplet due to coupling with the adjacent C-H. Disappears upon D₂O exchange. |

| ~7.90 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to C=O) | These protons are deshielded by the electron-withdrawing amide group. The pattern is a classic AA'BB' system with the protons ortho to the boronic acid.[6] |

| ~7.85 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to B(OH)₂) | Slightly different chemical shift from the other aromatic protons due to the influence of the boronic acid group.[6] |

| ~4.5 - 5.0 | br s | 2H | B(O -H)₂ | Very broad signal due to quadrupolar relaxation of the boron nucleus and chemical exchange. Disappears upon D₂O exchange. |

| ~3.7 - 3.9 | m | 1H | CH -NH (H-4) | This proton is axial in the stable chair conformation. Its broad multiplet results from large axial-axial and smaller axial-equatorial couplings to adjacent protons.[7] |

| ~3.4 - 3.6 | m | 1H | CH -OH (H-1) | This proton is also axial. Its signal provides the most crucial evidence for the trans stereochemistry.[7] |

| ~1.8 - 2.0 | m | 4H | Cyclohexyl H (axial) | Protons adjacent to the C-OH and C-NH groups. |

| ~1.2 - 1.4 | m | 4H | Cyclohexyl H (equatorial) | These protons are more shielded and appear upfield. |

The Stereochemical Proof: The key to confirming the trans isomer lies in the coupling constants of the H-1 (CH-OH) and H-4 (CH-NH) protons. In the thermodynamically stable diequatorial chair conformation of the trans isomer, the H-1 and H-4 protons are forced into axial positions. This geometry leads to large vicinal axial-axial coupling constants (³Jₐₐ) , typically in the range of 10-13 Hz, with their neighboring axial protons. The cis isomer would show much smaller coupling constants.[7]

Caption: Diagnostic axial-axial coupling in the trans-isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the number of unique carbon environments.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C =O (Amide) | Typical chemical shift for a carbonyl carbon in an amide. |

| ~137 | Ar-C (ipso to C=O) | Aromatic quaternary carbon. |

| ~134 | Ar-C (ipso to Boron) | This signal is often broad or even unobservable due to quadrupolar broadening from the adjacent ¹¹B nucleus.[8] |

| ~129 | Ar-C H (ortho to C=O) | Aromatic methine carbons. |

| ~128 | Ar-C H (ortho to Boron) | Aromatic methine carbons. |

| ~69 | C H-OH (C-1) | Aliphatic carbon attached to the hydroxyl group. |

| ~49 | C H-NH (C-4) | Aliphatic carbon attached to the nitrogen. |

| ~35 | Cyclohexyl C H₂ | Carbons adjacent to C-1. |

| ~31 | Cyclohexyl C H₂ | Carbons adjacent to C-4. |

¹¹B NMR Spectroscopy

-

Rationale: This technique is highly specific for observing the boron nucleus and is essential for characterizing boronic acids.

-

Expected Data: A single, relatively broad signal is expected in the range of δ 25-30 ppm (referenced to BF₃·OEt₂). This chemical shift is characteristic of a trigonal planar boronic acid (sp² hybridized boron).[8] The broadness is due to the quadrupolar nature of the ¹¹B nucleus.

Conclusion

This compound can be reliably synthesized through a standard EDC/HOBt mediated amide coupling. Its structural identity, and particularly its crucial trans-stereochemistry, can be unambiguously confirmed through a combined spectroscopic approach. High-resolution mass spectrometry will verify the molecular formula, while a detailed analysis of the ¹H NMR spectrum, focusing on the large axial-axial coupling constants of the cyclohexyl methine protons, provides definitive proof of its conformation. ¹³C and ¹¹B NMR further corroborate the carbon framework and the integrity of the boronic acid functional group, respectively. This guide provides the foundational knowledge for researchers to confidently synthesize, verify, and utilize this versatile chemical building block.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. pschemicals.com [pschemicals.com]

- 5. PubChemLite - 3-(trans-4-hydroxycyclohexylcarbamoyl)phenylboronic acid (C13H18BNO4) [pubchemlite.lcsb.uni.lu]

- 6. 4-Carboxyphenylboronic acid(14047-29-1) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

The Boron Advantage: A Technical Guide to the Discovery and History of Boronic Acid Inhibitors

Abstract

The serendipitous journey of boronic acids from chemical curiosities to a clinically impactful class of enzyme inhibitors represents a triumph of rational drug design and a deeper understanding of covalent interactions in biological systems. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of boronic acid inhibitors. We will traverse the timeline from the initial synthesis of these unique organoboron compounds to the landmark approval of bortezomib, the first-in-class proteasome inhibitor, and the subsequent expansion of this therapeutic modality. This guide will delve into the fundamental principles of their mechanism of action, detail key synthetic strategies, provide exemplary experimental protocols for their characterization, and explore the challenges and future horizons of this remarkable class of drugs.

The Dawn of a New Inhibitor Class: From Chemical Synthesis to Biological Recognition

The story of boronic acid inhibitors begins not in a biology lab, but in the realm of synthetic chemistry. The first synthesis of a boronic acid was reported in 1860 by Edward Frankland.[1] For over a century, these compounds were primarily of interest for their utility in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2]

The paradigm shifted in the latter half of the 20th century as researchers began to explore the unique electronic properties of the boron atom for biological applications. A pivotal moment came with the work of Charles A. Kettner and Allen B. Shenvi in the 1980s. Their seminal research on peptide boronic acids as inhibitors of serine proteases, such as chymotrypsin and elastase, laid the conceptual groundwork for the entire field.[3][4] They demonstrated that the boron atom, with its empty p-orbital, could act as a potent electrophile, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3] This interaction mimicked the tetrahedral transition state of peptide bond hydrolysis, leading to potent and specific inhibition.[4]

This discovery was a departure from the prevailing focus on non-covalent inhibitors and opened a new avenue for drug design based on reversible covalent interactions. The inherent reversibility of the boron-serine bond offered a potential advantage over irreversible covalent inhibitors, promising reduced off-target toxicity.[5][6]

The Proteasome as a Therapeutic Target: The Bortezomib Breakthrough

The true therapeutic potential of boronic acid inhibitors was realized with the discovery of their profound effect on the proteasome. The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. The 26S proteasome, a multi-catalytic protease complex, is the central executioner of this pathway.

The groundbreaking work of Julian Adams and his team at Myogenics/ProScript (later Millennium Pharmaceuticals) led to the development of bortezomib (originally PS-341), a dipeptide boronic acid. Their research was driven by the hypothesis that inhibiting the proteasome could be a viable anti-cancer strategy, as cancer cells are often more reliant on the proteasome for their survival and proliferation.

Bortezomib was designed as a potent and selective inhibitor of the chymotrypsin-like activity of the 20S proteasome core particle.[7] On May 13, 2003, bortezomib (Velcade®) received FDA approval for the treatment of multiple myeloma, a cancer of plasma cells.[8] This marked a watershed moment, validating the proteasome as a druggable target and establishing boronic acids as a clinically viable class of inhibitors.

Mechanism of Action: A Reversible Covalent Dance

The inhibitory mechanism of bortezomib and other boronic acid proteasome inhibitors is a prime example of transition-state analogue inhibition. The boron atom of the boronic acid forms a stable, yet reversible, covalent bond with the N-terminal threonine residue of the proteasome's active site.[7] This interaction creates a tetrahedral intermediate that mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity.

The specificity of bortezomib for the chymotrypsin-like site is conferred by the peptide backbone of the inhibitor, which engages in specific interactions with the substrate-binding pocket of the proteasome.

Expanding the Armamentarium: Next-Generation Boronic Acid Inhibitors

The clinical success of bortezomib spurred the development of a new generation of boronic acid inhibitors with improved pharmacological properties and novel therapeutic applications.

Ixazomib: The First Oral Proteasome Inhibitor

A significant limitation of bortezomib is its requirement for intravenous or subcutaneous administration. To address this, ixazomib (Ninlaro®), another dipeptide boronic acid, was developed as the first orally bioavailable proteasome inhibitor.[8] Approved by the FDA in 2015 for the treatment of multiple myeloma, ixazomib offers a more convenient treatment option for patients.[8] Its mechanism of action is analogous to that of bortezomib, reversibly inhibiting the chymotrypsin-like activity of the proteasome.

Vaborbactam: Combating Antibiotic Resistance

The versatility of the boronic acid pharmacophore extends beyond oncology. Vaborbactam is a cyclic boronic acid that acts as a potent inhibitor of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[9]

β-lactamases hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them ineffective. Vaborbactam, in combination with the carbapenem antibiotic meropenem (Vabomere®), was approved by the FDA in 2017.[9] It effectively restores the activity of meropenem against carbapenem-resistant Enterobacteriaceae (CRE), a major public health threat.

The cyclic structure of vaborbactam is crucial for its potent and broad-spectrum activity against Class A and Class C β-lactamases. It forms a reversible covalent adduct with the catalytic serine residue in the active site of these enzymes.

Synthetic Chemistry: Building the Boronic Acid Warhead

The synthesis of boronic acids and their incorporation into complex molecules is a cornerstone of this field. A variety of synthetic methods have been developed to access these valuable compounds.

Classical Approaches: Grignard and Lithiation Reactions

Traditionally, aryl and alkyl boronic acids were synthesized via the reaction of Grignard or organolithium reagents with trialkyl borates, followed by acidic workup. While effective, these methods can have limitations in terms of functional group tolerance.

Modern Marvels: Suzuki-Miyaura and Decarboxylative Borylation

The advent of palladium-catalyzed cross-coupling reactions revolutionized boronic acid synthesis. The Suzuki-Miyaura coupling, while primarily known for C-C bond formation, has also been adapted for the synthesis of boronic acids.[2]

More recently, decarboxylative borylation has emerged as a powerful tool for the direct conversion of carboxylic acids to boronic acids.[10] This method, often catalyzed by nickel, offers a highly versatile and functional group-tolerant route to a wide array of boronic acids from readily available starting materials.

Synthesis of Peptidyl Boronic Acids: A Step-by-Step Approach

The synthesis of peptidyl boronic acids, the backbone of proteasome inhibitors, requires careful protection and coupling strategies. A common approach involves the synthesis of an N-terminally protected amino boronic acid building block, which is then elongated using standard peptide coupling techniques.

Exemplary Protocol: Solid-Phase Synthesis of a Dipeptidyl Boronic Acid [11][12]

-

Resin Preparation: Start with a commercially available 1-glycerol polystyrene resin.

-

Immobilization of the First Amino Boronic Acid:

-

Dissolve the N-Fmoc protected α-amino boronic acid pinacol ester in dichloromethane (DCM).

-

Add the solution to the resin and agitate at room temperature for 2 hours.

-

Wash the resin thoroughly with DCM.

-

-

Fmoc-Deprotection:

-

Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

-

Wash the resin with DMF and DCM.

-

-

Peptide Coupling:

-

Activate the C-terminus of the next N-Fmoc protected amino acid using a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIEA).

-

Add the activated amino acid solution to the resin and agitate.

-

-

Cleavage and Deprotection:

-

After the final coupling step, cleave the peptide from the resin and remove the pinacol protecting group from the boronic acid using a solution of DCM/MeOH/H₂O.

-

Purify the final peptidyl boronic acid by reverse-phase HPLC.

-

Experimental Protocols for Characterization

Rigorous biochemical and cellular assays are essential for the characterization of boronic acid inhibitors.

Proteasome Activity Assay[13][14][15][16]

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Cells of interest

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 250 mM sucrose, 1 mM DTT, 2 mM ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP

-

Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

Proteasome Inhibitor (e.g., Bortezomib) for control

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Lysis Buffer and lyse by sonication or repeated freeze-thaw cycles.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well black plate, add Assay Buffer to each well.

-

Add the desired concentration of the boronic acid inhibitor to the test wells. Add a known proteasome inhibitor to the positive control wells and vehicle (e.g., DMSO) to the negative control wells.

-

Add cell lysate to each well to a final protein concentration of 10-50 µ g/well .

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction and Measurement:

-

Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 50-100 µM.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase (slope of the linear portion of the curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

-

β-Lactamase Inhibition Assay[17][18][19][20][21]

This protocol describes a colorimetric assay to measure the activity of β-lactamases using the chromogenic substrate nitrocefin.

Materials:

-

Purified β-lactamase enzyme

-

Assay Buffer: 50 mM sodium phosphate buffer (pH 7.0)

-

Nitrocefin solution (in DMSO)

-

Boronic acid inhibitor (e.g., Vaborbactam)

-

96-well clear microplate

-

Spectrophotometric plate reader (486 nm)

Procedure:

-

Assay Setup:

-

In a 96-well plate, add Assay Buffer to each well.

-

Add the desired concentration of the boronic acid inhibitor to the test wells. Add vehicle to the control wells.

-

Add a fixed concentration of the β-lactamase enzyme to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiate Reaction and Measurement:

-

Add nitrocefin solution to each well to a final concentration of 50-100 µM.

-

Immediately place the plate in a spectrophotometric plate reader.

-

Measure the absorbance at 486 nm kinetically over 10-30 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of nitrocefin hydrolysis (change in absorbance over time).

-

Determine the percent inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ and/or Kᵢ values.

-

Data Presentation: A Comparative Look at Boronic Acid Inhibitors

| Inhibitor | Target Enzyme | Target Disease/Condition | IC₅₀ / Kᵢ | Reference |

| Bortezomib | 20S Proteasome (Chymotrypsin-like) | Multiple Myeloma | Kᵢ = 0.6 nM | [8] |

| Ixazomib | 20S Proteasome (Chymotrypsin-like) | Multiple Myeloma | IC₅₀ = 3.4 nM | [8] |

| Vaborbactam | KPC-2 β-Lactamase | Bacterial Infections | Kᵢ = 56 nM | [9] |

| Compound 15 | 20S Proteasome | Cancer (preclinical) | IC₅₀ = 4.60 nM | [8] |

| MeO-Suc-Ala-Ala-Pro-boro-Phe-OH | Chymotrypsin | (Research Tool) | Kᵢ = 0.10 nM | [3] |

Challenges and Future Directions

Despite their success, the development of boronic acid inhibitors is not without its challenges. Off-target effects, due to the reactivity of the boronic acid moiety with other serine hydrolases, remain a concern.[13] Strategies to improve selectivity, such as optimizing the peptide backbone or designing more specific warheads, are active areas of research.

The future of boronic acid inhibitors is bright, with ongoing efforts to:

-

Expand to New Targets: Boronic acids are being explored as inhibitors for a wide range of other enzymes, including fatty acid amide hydrolase (FAAH), histone deacetylases (HDACs), and various viral proteases.[13][14][15]

-

Develop Novel Boron Chemistries: The exploration of new boron-containing scaffolds, such as benzoxaboroles and boron clusters, is expanding the chemical space for drug discovery.[16]

-

Improve Drug Delivery: The development of prodrug strategies and targeted delivery systems aims to enhance the therapeutic index of boronic acid inhibitors.[17]

Conclusion

The journey of boronic acid inhibitors from their humble beginnings in synthetic chemistry to their current status as life-saving medicines is a testament to the power of interdisciplinary research. By harnessing the unique reactivity of the boron atom, scientists have been able to design potent and selective inhibitors for a range of challenging therapeutic targets. As our understanding of the intricate dance between these fascinating molecules and their biological partners continues to grow, the future promises even more innovative and impactful boronic acid-based therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic properties of the binding of alpha-lytic protease to peptide boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Solid Phase Synthesis of CâTerminal Boronic Acid Peptides - Organic Letters - Figshare [acs.figshare.com]

- 13. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid as a Putative FAAH Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Targeting the Endocannabinoid System by Inhibiting Fatty Acid Amide Hydrolase (FAAH)